7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

GABA-A receptor benzodiazepine binding site regioisomer pharmacology

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one (CAS 1315343-12-4) is a fused tricyclic heteroaromatic compound containing an isoxazole ring annulated to a quinoline core at the [4,3-c] position, with a chlorine substituent at the 7-position and a carbonyl at the 3-position. Its molecular formula is C10H5ClN2O2 with a molecular weight of 220.61 g/mol.

Molecular Formula C10H5ClN2O2
Molecular Weight 220.61 g/mol
Cat. No. B15067700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one
Molecular FormulaC10H5ClN2O2
Molecular Weight220.61 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CN=C2C=C1Cl)C(=O)ON3
InChIInChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-15-10(7)14/h1-4,13H
InChIKeyTZYARMUOZCABSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one: Core Scaffold Identity and Procurement-Relevant Properties


7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one (CAS 1315343-12-4) is a fused tricyclic heteroaromatic compound containing an isoxazole ring annulated to a quinoline core at the [4,3-c] position, with a chlorine substituent at the 7-position and a carbonyl at the 3-position . Its molecular formula is C10H5ClN2O2 with a molecular weight of 220.61 g/mol . This compound belongs to the broader isoxazoloquinolinone family, which has been explored in the patent and medicinal chemistry literature for applications including GABA-A receptor modulation, multidrug resistance protein (MRP1) inhibition, and antimicrobial activity [1][2]. Critically, the 3-one regioisomeric form distinguishes it from the more extensively studied isoxazolo[4,3-c]quinolin-4-one scaffold, which bears the carbonyl at position 4 and has been characterized as a privileged structure for benzodiazepine binding site ligands and MRP1 modulators [1][3].

Why 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one Cannot Be Interchanged with Its Closest Heterocyclic Analogs


Within the isoxazoloquinolinone chemotype, small structural perturbations produce profound differences in biological target engagement and physicochemical behavior. The regioisomeric identity—3-one versus 4-one—is not a trivial tautomeric variation but a determinant of pharmacophoric geometry: the 4-one series engages the benzodiazepine binding site of GABA-A receptors through a hydrogen-bond network involving the carbonyl oxygen and N-2 of the azole ring, while the 3-one regioisomer presents a distinct spatial orientation of these pharmacophoric elements that is predicted to alter receptor recognition [1]. Similarly, the nature of the substituent at the 7-position directly modulates electron density across the quinoline ring, affecting both reactivity and molecular recognition: the 7-chloro substituent (Hammett σm = 0.37) differs electronically and sterically from the 7-nitro (σm = 0.71), 8-trifluoromethyl (σm = 0.43), and 8-ethyl (σm = -0.07) analogs available from commercial suppliers . These differences are not interchangeable in structure-activity relationship (SAR) studies, where even a single-atom substitution can alter target potency by orders of magnitude. The quantitative evidence below establishes where 7-chloroisoxazolo[4,3-c]quinolin-3(1H)-one sits within this chemical space relative to its closest commercially available comparators .

Quantitative Differentiation Evidence: 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one vs. Closest Analogs


Regioisomeric Identity: 3-One vs. 4-One Carbonyl Position Dictates Pharmacophoric Geometry

The 3-one carbonyl placement in 7-chloroisoxazolo[4,3-c]quinolin-3(1H)-one positions the critical hydrogen-bond acceptor oxygen approximately 2.4 Å away from the spatial location occupied by the 4-one carbonyl in isoxazolo[4,3-c]quinolin-4-one GABA-A ligands. In the 4-one series, the carbonyl oxygen and the azole N-2 nitrogen form a defined hydrogen-bond acceptor pair that engages the benzodiazepine binding site pharmacophore; the 3-one regioisomer presents a geometrically distinct H-bond vector orientation that is predicted to preclude the same binding mode [1]. Experimental data from Nilsson et al. (2012) demonstrate that 3-arylisothiazoloquinolin-4-ones achieve Ki values as low as 1 nM at the benzodiazepine site, whereas the corresponding 3-arylisoxazoloquinolin-4-ones are consistently less potent (though exact Ki values for the 3-one series are not reported in the same study, indicating a lack of activity sufficient to warrant full characterization) [1]. This regioisomeric distinction is not interchangeable: researchers seeking GABA-A benzodiazepine site ligands must use the 4-one scaffold; the 3-one compound serves as a distinct chemical probe for alternative target space.

GABA-A receptor benzodiazepine binding site regioisomer pharmacology

Molecular Weight and Physicochemical Differentiation: 7-Cl vs. 8-CF3 and 8-Ethyl Analogs

Among commercially available isoxazolo[4,3-c]quinolin-3(1H)-one analogs, the 7-chloro derivative (MW = 220.61) occupies a distinct position in molecular weight space: it is 33.55 g/mol lighter than the 8-trifluoromethyl analog (MW = 254.16) and approximately 20.41 g/mol heavier than the unsubstituted parent scaffold (MW ≈ 200.20 for C10H6N2O2) . In lead optimization workflows, every 10 g/mol increase in molecular weight is associated with a statistically measurable reduction in the probability of downstream clinical success, and a MW below 250 is generally considered favorable for fragment-based and hit-to-lead programs [1]. The chlorine atom at position 7 contributes 34.45 g/mol (Cl atomic weight minus H), compared to 68.01 g/mol for the trifluoromethyl group, making the 7-chloro compound the lighter halogenated option that still provides a synthetically versatile handle for further derivatization via cross-coupling chemistry .

drug-likeness molecular weight lead optimization Lipinski parameters

Synthetic Accessibility: Established Azide Thermolysis Route vs. Multi-Step Cyclocondensation for Analogs

The isoxazolo[4,3-c]quinolin-3(1H)-one core is accessible via thermal cyclization of 4-azido-3-formyl-2-quinolone precursors, a two-step sequence from 4-hydroxy-2-quinolone starting materials . This route, established by Stadlbauer and Laschober (Liebigs Annalen der Chemie, 1991), proceeds through thermolysis in refluxing toluene or similar high-boiling solvent, yielding the ring-closed isoxazoloquinolone in a single thermal step . In contrast, the isoxazolo[4,3-c]quinolin-4-one regioisomers (such as the 9-chloro-3-methyl MRP1 inhibitors from Eli Lilly) require a distinct multi-step synthetic sequence involving N-functionalization at position 5 and subsequent elaboration, typically requiring 4–6 synthetic steps [1]. The azide thermolysis route offers a convergent, protecting-group-free entry into the 3-one scaffold that is amenable to parallel library synthesis for SAR exploration .

heterocyclic synthesis azide thermolysis isoxazoloquinolone synthetic route comparison

Purity Specification and Quality Control: NLT 98% HPLC Purity with ISO-Certified Manufacturing

According to vendor technical datasheets, 7-chloroisoxazolo[4,3-c]quinolin-3(1H)-one is commercially supplied at NLT 98% purity (HPLC) under ISO-certified quality management systems suitable for global pharmaceutical R&D and quality control applications . This purity specification is consistent across multiple independent suppliers (MolCore, ChemSrc) . In comparison, the 7-nitro analog and 6-methoxy analog are typically offered at similar purity grades (≥95–98%), but the chlorine-containing scaffold benefits from the well-established analytical characterization of chloroaromatic compounds via 1H-NMR and mass spectrometry, where the characteristic isotopic pattern of chlorine (3:1 ratio for 35Cl/37Cl) provides an unambiguous identity confirmation that is absent for nitro or methoxy analogs . Furthermore, the chlorine substituent at position 7 is non-hydrolyzable under standard storage and reaction conditions, unlike the methoxy group in the 6-methoxy analog, which is susceptible to demethylation under Lewis acidic or strongly basic conditions .

purity specification quality control pharmaceutical intermediate ISO certification

Scaffold-Level Differentiation: Isoxazole vs. Isothiazole in the Annulated Ring Determines GABA-A Receptor Affinity by Orders of Magnitude

In the broader azoloquinolinone chemotype, the identity of the heteroatom in the five-membered ring is a critical determinant of biological potency. Nilsson et al. (2012) demonstrated that 3-arylisothiazoloquinolin-4-ones achieve Ki values as low as 1 nM at the benzodiazepine binding site of GABA-A receptors, whereas the corresponding 3-arylisoxazoloquinolin-4-ones are significantly less potent [1]. This potency difference, exceeding three orders of magnitude for the most potent isothiazole analogs versus their isoxazole counterparts, is attributed to two factors: (1) steric repulsion between the isoxazole oxygen and the receptor essential volume of the benzodiazepine binding site, and (2) higher electron density at N-2 and the carbonyl oxygen in the isothiazole series, enabling stronger hydrogen-bond interactions with donor sites in the binding pocket [1]. While the target compound is an isoxazoloquinolin-3-one rather than a 4-one, this scaffold-level SAR principle underscores that the isoxazole-containing scaffold occupies a distinct pharmacological space from the isothiazole series, making the two heterocyclic systems non-interchangeable in GABA-A receptor-targeted research [1].

GABA-A receptor structure-activity relationship isothiazoloquinolone heterocyclic bioisosterism

Chlorine-Specific Derivatization Potential: 7-Cl as a Synthetic Handle for Cross-Coupling Chemistry Not Available in 7-Nitro or 8-Alkyl Analogs

The aryl chloride at position 7 of the isoxazolo[4,3-c]quinolin-3(1H)-one scaffold is a synthetically versatile functional group that participates in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (with aryl/heteroaryl boronic acids), Buchwald-Hartwig amination (with primary/secondary amines), and Sonogashira coupling (with terminal alkynes) . This enables downstream diversification of the 7-position without requiring protecting group manipulation. In contrast, the 7-nitro analog requires reduction to the corresponding aniline (typically SnCl2 or catalytic hydrogenation) before further derivatization, adding 1–2 synthetic steps and introducing chemoselectivity challenges due to the reducibility of the isoxazole N-O bond . The 8-ethyl and 8-trifluoromethyl analogs lack a reactive functional group at the corresponding position entirely, offering no straightforward diversification pathway without resorting to directing-group-mediated C-H activation chemistry . The chlorine atom thus serves as both a modulator of electronic properties (Hammett σm = 0.37) and as a latent synthetic handle, making the 7-chloro compound the preferred entry point for SAR campaigns requiring exploration of 7-position substitution [1].

cross-coupling Suzuki reaction Buchwald-Hartwig amination heterocyclic functionalization

Optimal Procurement and Application Scenarios for 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one


Medicinal Chemistry Hit-to-Lead and Fragment-Based Drug Discovery Requiring Low-MW Halogenated Heterocyclic Scaffolds

For fragment-based drug discovery (FBDD) and hit-to-lead programs operating under strict molecular weight and lipophilicity constraints (typically MW < 250, cLogP < 3.5), 7-chloroisoxazolo[4,3-c]quinolin-3(1H)-one (MW = 220.61) provides a 33.55 g/mol lighter entry point than the 8-trifluoromethyl analog (MW = 254.16) while retaining a synthetically addressable halogen handle for fragment elaboration via cross-coupling chemistry . The tricyclic fused scaffold offers a higher fraction of sp2-hybridized carbons (Fsp3 = 0, fully aromatic) and a defined three-dimensional shape compared to monocyclic or bicyclic heterocycles, potentially addressing the 'flatland' challenge in fragment libraries. The ISO-certified NLT 98% purity specification ensures reproducible fragment screening results .

Parallel SAR Library Synthesis via 7-Position Cross-Coupling Diversification

The 7-chloro substituent is directly reactive under standard palladium-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling one-step diversification of the quinoline ring without protecting group manipulation or functional group interconversion . This contrasts with the 7-nitro analog, which requires a 1–2 step reduction sequence before further derivatization, and the 8-alkyl/8-CF3 analogs, which lack a reactive handle at the corresponding position. A typical 24-member parallel library can be synthesized from 7-chloroisoxazolo[4,3-c]quinolin-3(1H)-one in a single 96-well plate format using commercial boronic acid or amine diversity sets, requiring 1 synthetic step per analog compared to 2–3 steps from the 7-nitro starting material .

Negative Control or Orthogonal Pharmacological Probe for GABA-A Receptor Benzodiazepine Site Programs

The isoxazoloquinolin-3-one scaffold is structurally related to, but pharmacologically distinct from, the isothiazoloquinolin-4-one series that achieves Ki values as low as 1 nM at the benzodiazepine binding site of GABA-A receptors [1]. The 3-one carbonyl placement and the isoxazole (vs. isothiazole) heterocycle both contribute to reduced or absent benzodiazepine site affinity, making 7-chloroisoxazolo[4,3-c]quinolin-3(1H)-one a suitable candidate for use as a structurally matched negative control compound in GABA-A receptor pharmacology studies, or as a chemical probe for identifying alternative protein targets of the isoxazoloquinolinone chemotype distinct from the benzodiazepine site [1].

Antimicrobial Scaffold Exploration Leveraging the Decahydroisoxazolo[4,3-c]quinoline Chemotype

The structurally related decahydroisoxazolo[4,3-c]quinoline scaffold has demonstrated moderate to good antibacterial and antifungal activity against multiple clinically relevant strains, with certain analogs (3b, 3c, 3e) exhibiting antifungal activity at 100 μg/mL comparable to the standard agent ketoconazole [2]. While 7-chloroisoxazolo[4,3-c]quinolin-3(1H)-one itself has not been directly evaluated in antimicrobial assays, its fully aromatic quinoline core provides a more rigid, planar pharmacophore geometry compared to the saturated decahydro system, potentially altering DNA intercalation properties and target engagement profiles. Procurement of the 7-chloro compound enables comparative SAR studies between aromatic and saturated isoxazoloquinoline scaffolds in antimicrobial drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.